molecular formula C18H14O2 B3058011 2-(Naphthalen-2-ylmethoxy)benzaldehyde CAS No. 872183-48-7

2-(Naphthalen-2-ylmethoxy)benzaldehyde

Cat. No.: B3058011
CAS No.: 872183-48-7
M. Wt: 262.3 g/mol
InChI Key: HFYQHCLSVAXTHF-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Biological Activity

2-(Naphthalen-2-ylmethoxy)benzaldehyde is an organic compound notable for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an aldehyde functional group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is C17_{17}H14_{14}O, indicating the presence of 17 carbon atoms, 14 hydrogen atoms, and one oxygen atom. The compound exhibits both aromatic and polar characteristics due to the presence of the methoxy and aldehyde groups, which influence its reactivity and biological activity.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • One-pot synthesis : Utilizing stable aluminum hemiaminal as a tetrahedral intermediate.
  • Cross-coupling reactions : Involving organometallic reagents to yield various alkyl and aryl substituted benzaldehydes.

Biological Activities

Research indicates that compounds similar to this compound may exhibit a range of biological activities. Below are key findings related to its biological effects:

Antimicrobial Activity

A study explored the antimicrobial properties of related compounds synthesized from naphthalene derivatives. The results indicated that certain derivatives exhibited significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship highlighted that modifications in the naphthalene ring could enhance or diminish antimicrobial efficacy .

Anti-inflammatory Activity

Antioxidant Properties

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals distinct biological profiles:

Compound NameStructure FeaturesUnique Properties
2-(Naphthalen-1-yl)benzaldehydeNaphthalene ring at position 1Different substitution pattern affects reactivity.
3-(Naphthalen-2-ylmethoxy)benzaldehydeMethoxy group on naphthalene at position 3Altered steric hindrance influences biological activity.
4-(Naphthalen-2-ylmethoxy)benzaldehydeMethoxy group on naphthalene at position 4Variations in electronic distribution change properties.

Case Studies

  • Antimicrobial Efficacy : A library of naphthalene derivatives was synthesized and tested against gram-positive and gram-negative bacteria. The study concluded that specific substitutions on the naphthalene ring significantly enhanced antimicrobial activity compared to standard antibiotics like ciprofloxacin .
  • Inflammation Reduction : In vitro studies demonstrated that certain derivatives reduced inflammation markers in cell cultures treated with inflammatory agents. The presence of methoxy groups was critical for achieving higher anti-inflammatory effects .
  • Oxidative Stress Mitigation : Research indicated that compounds with similar structures effectively scavenged free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Properties

IUPAC Name

2-(naphthalen-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-17-7-3-4-8-18(17)20-13-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYQHCLSVAXTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404533
Record name 2-(naphthalen-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872183-48-7
Record name 2-(naphthalen-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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